molecular formula C28H29N2O9P B114676 Benzyoxybenzyloxybenzylacyclouridine monophosphate CAS No. 141673-56-5

Benzyoxybenzyloxybenzylacyclouridine monophosphate

Cat. No. B114676
M. Wt: 568.5 g/mol
InChI Key: XCOONYXZJAMJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyoxybenzyloxybenzylacyclouridine monophosphate (BBAUMP) is a nucleotide analog that has been extensively studied for its potential applications in scientific research. It is a complex molecule that can be synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism Of Action

Benzyoxybenzyloxybenzylacyclouridine monophosphate works by inhibiting the activity of viral DNA polymerase, which is essential for viral replication. It does this by acting as a competitive inhibitor, binding to the active site of the enzyme and preventing it from synthesizing viral DNA.

Biochemical And Physiological Effects

In addition to its antiviral properties, Benzyoxybenzyloxybenzylacyclouridine monophosphate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and may have potential applications in cancer therapy. It has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of Benzyoxybenzyloxybenzylacyclouridine monophosphate is that it is a highly specific inhibitor of viral DNA polymerase, making it a useful tool for studying the replication of viruses. However, its complex structure and synthesis method may make it difficult to produce in large quantities, which could limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on Benzyoxybenzyloxybenzylacyclouridine monophosphate. One area of interest is the development of more efficient synthesis methods, which could make it more accessible for use in scientific research. Additionally, further studies could explore the potential applications of Benzyoxybenzyloxybenzylacyclouridine monophosphate in cancer therapy and the treatment of inflammatory diseases.

Synthesis Methods

Benzyoxybenzyloxybenzylacyclouridine monophosphate can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the use of phosphoramidite chemistry, which involves the coupling of a protected nucleoside with a phosphoramidite reagent. The resulting product can then be deprotected and further modified to produce Benzyoxybenzyloxybenzylacyclouridine monophosphate.

Scientific Research Applications

Benzyoxybenzyloxybenzylacyclouridine monophosphate has been extensively studied for its potential applications in scientific research. One area of research that has shown promise is the development of antiviral therapies. Benzyoxybenzyloxybenzylacyclouridine monophosphate has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus (HIV).

properties

CAS RN

141673-56-5

Product Name

Benzyoxybenzyloxybenzylacyclouridine monophosphate

Molecular Formula

C28H29N2O9P

Molecular Weight

568.5 g/mol

IUPAC Name

2-[[2,4-dioxo-5-[[3-[(4-phenylmethoxyphenyl)methoxy]phenyl]methyl]pyrimidin-1-yl]methoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C28H29N2O9P/c31-27-24(17-30(28(32)29-27)20-36-13-14-39-40(33,34)35)15-23-7-4-8-26(16-23)38-19-22-9-11-25(12-10-22)37-18-21-5-2-1-3-6-21/h1-12,16-17H,13-15,18-20H2,(H,29,31,32)(H2,33,34,35)

InChI Key

XCOONYXZJAMJOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCOP(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCOP(=O)(O)O

Other CAS RN

141673-56-5

synonyms

BBBAUMP
benzyoxybenzyloxybenzylacyclouridine monophosphate

Origin of Product

United States

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